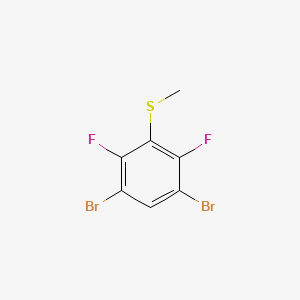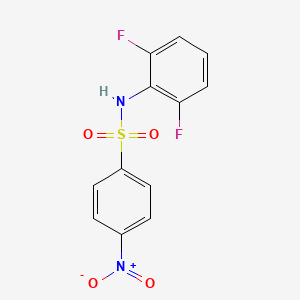
N-(2,6-difluorophenyl)-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-difluorophenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with nitro and difluorophenyl groups
Preparation Methods
The synthesis of N-(2,6-difluorophenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 2,6-difluoroaniline with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N-(2,6-difluorophenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include:
Reducing Agents: Hydrogen gas, tin(II) chloride
Oxidizing Agents: Potassium permanganate, chromium trioxide
Solvents: Methanol, ethanol, dichloromethane
Major products formed from these reactions include the corresponding amino derivative from reduction and various substituted products from nucleophilic substitution reactions.
Scientific Research Applications
N-(2,6-difluorophenyl)-4-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections due to its sulfonamide moiety.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals due to its stable aromatic structure and reactive functional groups.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-4-nitrobenzenesulfonamide involves its interaction with biological targets, particularly enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.
Comparison with Similar Compounds
N-(2,6-difluorophenyl)-4-nitrobenzenesulfonamide can be compared with other sulfonamide compounds such as:
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action but different substituents on the benzene ring.
Sulfadiazine: A sulfonamide with a pyrimidine ring, used in combination with other drugs to treat infections.
Sulfisoxazole: A sulfonamide with an isoxazole ring, used for its antibacterial properties.
The uniqueness of this compound lies in its difluorophenyl and nitro substituents, which may confer distinct chemical reactivity and biological activity compared to other sulfonamides.
Properties
CAS No. |
862650-16-6 |
|---|---|
Molecular Formula |
C12H8F2N2O4S |
Molecular Weight |
314.27 g/mol |
IUPAC Name |
N-(2,6-difluorophenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H8F2N2O4S/c13-10-2-1-3-11(14)12(10)15-21(19,20)9-6-4-8(5-7-9)16(17)18/h1-7,15H |
InChI Key |
UUSXOZAQNSVYIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole](/img/structure/B13894010.png)
![1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine](/img/structure/B13894018.png)


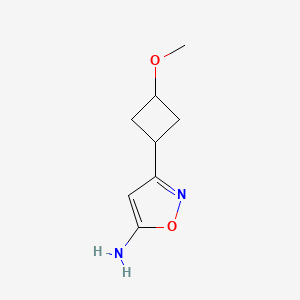

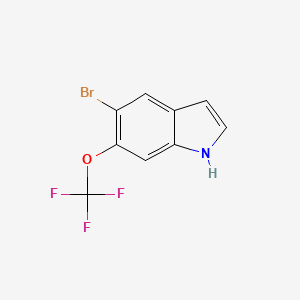

![1-[(2-Bromophenyl)-phenylmethyl]piperazine](/img/structure/B13894038.png)
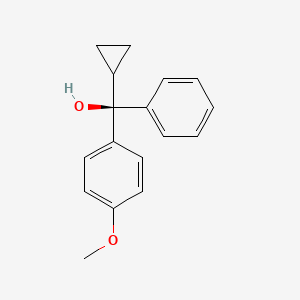
![cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid)](/img/structure/B13894057.png)
